2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-14-2-6-16(7-3-14)20-24-21-26(25-20)18(13-28-21)10-11-23-19(27)12-15-4-8-17(22)9-5-15/h2-9,13H,10-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGNRWGYGQETMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities with analogous compounds:
Key Observations
Heterocyclic Core Variations
- The thiazolo[3,2-b][1,2,4]triazole core in the target compound offers a fused bicyclic system, distinct from the monocyclic benzothiazole () or quinazolinone ().
- Triazolo-pyridazine () and 1,2,4-triazole () cores introduce nitrogen-rich environments, which could alter hydrogen-bonding capabilities versus the sulfur-containing thiazolo-triazole .
Substituent Effects
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and ’s analogue contrasts with electron-donating p-tolyl (methyl) or methoxy groups (). Fluorine’s electronegativity may enhance metabolic stability and membrane permeability .
- Positional Isomerism: In quinazolinone derivatives (), para-substituted tolyl groups (Compound 8) yield higher melting points (315.5°C) compared to ortho or meta isomers (251.5–262.4°C), suggesting improved crystallinity with para substitution .
Implications for Drug Design
- Thiazolo-Triazole vs.
- Fluorophenyl vs. Chlorophenyl : While both are electron-withdrawing, fluorine’s smaller size and higher electronegativity (vs. chlorine in ) could reduce steric hindrance and improve pharmacokinetics .
- Methoxy vs. Methyl Substituents : Methoxy groups () increase solubility but may reduce metabolic stability compared to methyl groups (target compound) due to oxidative demethylation pathways .
Q & A
Q. What are the key synthetic strategies for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?
The synthesis involves multi-step reactions, starting with cyclocondensation of thiosemicarbazides with α-haloketones to form the thiazole ring, followed by triazole ring closure via Huisgen cycloaddition or copper-catalyzed azide-alkyne reactions. Critical conditions include anhydrous solvents (e.g., DMF), temperatures between 60–100°C, and catalysts like Cu(I) salts to ensure regioselectivity . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are most effective for confirming the molecular structure?
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and acetamide carbonyl signals (δ ~170 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 463.12).
- X-ray Crystallography : Resolves bond angles and dihedral angles between the thiazole-triazole fused system and substituents, as seen in analogous structures .
Q. How can researchers optimize reaction yields during the coupling of the acetamide moiety?
Activation of the carboxylic acid precursor with EDCI/HOBt in dichloromethane, followed by reaction with the ethylamine-linked intermediate at 0–25°C for 12–24 hours, typically achieves >70% yield. Monitoring via TLC (silica, 254 nm UV) ensures completion .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for this compound?
Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell line variability). Mitigation strategies:
- Standardize assays using recombinant enzymes and isogenic cell lines.
- Perform molecular docking studies to validate target binding poses (e.g., using AutoDock Vina with PDB: 1ATP) .
- Cross-validate with orthogonal techniques like SPR (surface plasmon resonance) for binding affinity .
Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be resolved?
Poor oral bioavailability (<20%) is common due to high logP (>3.5) and low aqueous solubility. Solutions:
- Prodrug modification : Introduce phosphate esters at the acetamide group to enhance solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles to improve absorption and reduce first-pass metabolism .
- Metabolic stability assays : Use liver microsomes to identify cytochrome P450 vulnerabilities (e.g., CYP3A4-mediated oxidation) .
Q. How does the fluorophenyl substituent influence target selectivity in kinase inhibition?
The 4-fluorophenyl group enhances hydrophobic interactions with kinase ATP pockets (e.g., EGFR T790M mutant). Computational studies show a 1.8 Å closer binding distance compared to non-fluorinated analogs, reducing by ~40% . Competitive inhibition assays with [γ-P]ATP confirm this mechanism .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment during scale-up synthesis?
- HPLC-DAD : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30, 1 mL/min) to detect impurities (<0.1%).
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- DSC (Differential Scanning Calorimetry) : Identify polymorphic forms (melting point ~215–220°C) to ensure batch consistency .
Q. How can researchers validate off-target effects in phenotypic screening?
- CRISPR-Cas9 knockout models : Silence putative off-target genes (e.g., GPCRs) to assess contribution to observed activity.
- Bioinformatics : Compare structural similarity to known promiscuous inhibitors (e.g., PAINS filters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
